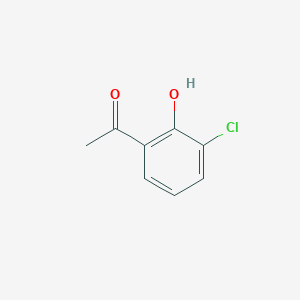

1-(3-Chloro-2-hydroxyphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWVDQBTXFIIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343948 | |

| Record name | 1-(3-Chloro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3226-34-4 | |

| Record name | 1-(3-Chloro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 1-(3-Chloro-2-hydroxyphenyl)ethanone

An In-Depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)ethanone: Properties, Synthesis, and Applications

Executive Summary

This compound, a halogenated aromatic ketone, serves as a critical building block in modern organic synthesis. Its unique molecular architecture, featuring an acetophenone core functionalized with ortho-hydroxyl and meta-chloro groups, imparts a distinct reactivity profile that is highly valuable in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, details validated synthetic protocols with mechanistic insights, explores its reactivity, and highlights its applications, particularly in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is a solid at room temperature.[1] The strategic placement of the chloro and hydroxyl substituents on the phenyl ring dictates its solubility, reactivity, and interaction with biological targets. The hydroxyl group can act as a hydrogen bond donor, while the electron-withdrawing nature of the chlorine atom influences the molecule's overall electronic properties.[1]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 3'-Chloro-2'-hydroxyacetophenone, 2'-Hydroxy-3'-chloroacetophenone | [3][4] |

| CAS Number | 3226-34-4 | [2][3] |

| Molecular Formula | C₈H₇ClO₂ | [2][3] |

| Molecular Weight | 170.59 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 80 °C | [1][4] |

| Boiling Point | 247.1 °C at 760 mmHg | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, diethyl ether, and acetone. | [5] |

Synthesis and Mechanistic Insights

The synthesis of substituted hydroxyaryl ketones like this compound is pivotal for providing starting materials for more complex molecules. The Fries rearrangement is a classic and effective method for this transformation.

Synthesis via Fries Rearrangement

The most common and industrially relevant synthesis of ortho-hydroxyacetophenones is the Fries rearrangement of the corresponding phenyl ester.[6][7] In this case, this compound can be synthesized from 2-chlorophenyl acetate.[1]

The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and involves an intramolecular acyl group migration from the phenolic oxygen to an ortho or para position on the aromatic ring.[6][8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 3226-34-4 [sigmaaldrich.com]

- 3. This compound - CAS:3226-34-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | Elex Biotech LLC [elexbiotech.com]

- 5. 2-CHLORO-1-(3-HYDROXYPHENYL) ETHAN-1- ONE Manufacturer in Ankleshwar [nigamfinechem.co.in]

- 6. grokipedia.com [grokipedia.com]

- 7. Fries_rearrangement [chemeurope.com]

- 8. Fries重排 [sigmaaldrich.com]

1-(3-Chloro-2-hydroxyphenyl)ethanone IUPAC name and structure

An In-Depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)ethanone

Introduction

This compound is a halogenated aromatic ketone that serves as a pivotal intermediate in advanced organic synthesis. Its molecular architecture, featuring an acetophenone core substituted with both a hydroxyl group in the ortho position and a chlorine atom in the meta position relative to the acetyl group, provides a unique combination of reactivity and functionality. This arrangement makes it a valuable precursor for constructing more complex molecules, particularly heterocyclic compounds with potential biological activity. This guide offers a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, tailored for professionals in chemical research and drug development.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its universally recognized name and structure.

IUPAC Name: this compound

Synonyms:

Chemical Structure:

Caption: Chemical structure of this compound.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 3226-34-4 | [1] |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| InChI Key | GBWVDQBTXFIIJF-UHFFFAOYSA-N | |

| InChI | 1S/C8H7ClO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3 |

Physicochemical Properties

The physical and chemical characteristics of the compound dictate its handling, storage, and application in various reactions.

| Property | Value | Source |

| Appearance | Yellow solid | [3] |

| Melting Point | 80 °C | [2][3] |

| Boiling Point | 247.1°C at 760 mmHg (Predicted) | [3] |

| Storage | Room Temperature, sealed in dry conditions, under inert atmosphere | [1][2] |

Synthesis and Reactivity

Synthesis Pathway

A common and effective method for synthesizing hydroxyacetophenones is the Fries rearrangement. For this compound, this involves the rearrangement of 2-chlorophenyl acetate. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which promotes the migration of the acetyl group from the phenolic oxygen to the aromatic ring. The ortho- and para-directing nature of the hydroxyl group (and its ester) favors substitution at positions ortho and para to it. In this case, the desired product is one of the potential isomers.

Caption: Fries rearrangement workflow for synthesizing the target compound.

Experimental Protocol: Fries Rearrangement (General Procedure)

This protocol is a representative example based on the established Fries rearrangement methodology for similar substrates.

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.1 to 1.5 equivalents).

-

Solvent: Add a suitable inert solvent (e.g., nitrobenzene or carbon disulfide) and cool the mixture in an ice bath.

-

Reactant Addition: Slowly add 2-chlorophenyl acetate (1.0 equivalent) to the stirred suspension.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to the required temperature (typically between 60°C and 160°C, depending on the solvent) and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid (HCl) to decompose the aluminum complex.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of ortho and para isomers, can be purified by column chromatography or recrystallization to isolate the desired this compound.

Reactivity Insights

The chemical behavior of this compound is governed by its three key functional groups:

-

Acetyl Group (-COCH₃): The ketone functionality is a primary site for nucleophilic addition and condensation reactions. The acidic α-protons on the methyl group are readily removed by a base, forming an enolate. This enolate is a key intermediate in reactions like the Claisen-Schmidt condensation.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated. Its position ortho to the acetyl group allows for intramolecular hydrogen bonding, which influences the molecule's conformation and reactivity. It also acts as a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution, although the ring is somewhat deactivated by the other substituents.

-

Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom deactivates the aromatic ring towards electrophilic substitution. Its presence is crucial for modulating the electronic properties and biological activity of derivative compounds.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile building block for synthesizing heterocyclic compounds of medicinal interest.[3]

Precursor for Chalcones and Flavonoids

This compound is an ideal starting material for synthesizing chalcones (α,β-unsaturated ketones) via the Claisen-Schmidt condensation with various aromatic aldehydes.[3] The 2'-hydroxy group in the acetophenone is particularly significant; it can increase the electrophilicity of the resulting chalcone's α,β-unsaturated system through hydrogen bonding, enhancing its reactivity for subsequent cyclization reactions.[3] These chalcone intermediates are then used to construct flavonoids, a class of compounds known for a wide range of biological activities.

Caption: Role as an intermediate in flavonoid synthesis.

Pharmaceutical Intermediate

Chlorinated acetophenones are widely used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[4] While specific drug synthesis pathways starting directly from this compound are proprietary, its structural motifs are present in various classes of therapeutic agents. Its utility as a precursor for compounds with potential histone deacetylase (HDAC) inhibitory activity has been noted for structurally related molecules, highlighting the importance of the α-haloketone framework in drug design.[4]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The information below is summarized from available Safety Data Sheets (SDS).

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [5]

| Category | P-Statement | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

First-Aid Measures[6]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a physician or poison control center if you feel unwell.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.

-

Ingestion: Call a poison control center or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.

Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.

Conclusion

This compound is more than a simple chemical compound; it is a strategic precursor that offers significant advantages in the synthesis of complex organic molecules. Its defined structure and predictable reactivity make it an indispensable tool for researchers and scientists in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for unlocking its full potential in the development of novel materials and therapeutic agents.

References

-

This compound. Elex Biotech LLC. [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health (NIH). [Link]

Sources

1-(3-Chloro-2-hydroxyphenyl)ethanone CAS number and synonyms

An In-Depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)ethanone for Advanced Research and Development

Abstract: This document provides a comprehensive technical overview of this compound, a key chemical intermediate for the pharmaceutical and fine chemical industries. It details the compound's chemical identity, physicochemical properties, synthesis methodologies, and significant applications, particularly its role as a precursor in the synthesis of bioactive heterocyclic compounds. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights and detailed protocols to support advanced scientific endeavors.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic ketone whose structure is foundational for the synthesis of more complex molecules.[1] Its unique arrangement of a hydroxyl group at the ortho position and a chlorine atom at the meta position relative to the acetyl group dictates its chemical reactivity and utility.[1]

Chemical Abstract Service (CAS) Number : 3226-34-4[2][3]

Common Synonyms :

-

2'-Hydroxy-3-chloroacetophenone[2]

The core physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₇ClO₂ | [2] |

| Molecular Weight | 170.59 g/mol | [2] |

| Appearance | Solid | [4] |

| Melting Point | 80 °C | [1][4] |

| Boiling Point | 247.1°C at 760 mmHg (Predicted) | [1] |

| InChI Key | GBWVDQBTXFIIJF-UHFFFAOYSA-N |

Synthesis and Reaction Mechanisms

The synthesis of this compound can be accomplished via several established organic chemistry reactions. A prevalent and effective method is the Fries rearrangement of 2-chlorophenyl acetate.[1] This reaction involves the Lewis acid-catalyzed rearrangement of a phenyl ester to a hydroxy aryl ketone.

The causality behind this choice of synthesis is the high efficiency and regioselectivity often afforded by the Fries rearrangement for producing hydroxyacetophenones. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester, facilitating an intramolecular electrophilic aromatic substitution.

Caption: Fries Rearrangement workflow for synthesizing this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in medicinal chemistry and organic synthesis. Its functional groups are key to its utility: the ketone allows for condensations and reductions, the hydroxyl group enables etherification and esterification, and the chloro group can be modified through various coupling reactions.

The primary application for this compound is as a precursor for heterocyclic compounds, such as chalcones, flavones, and chromones.[1][5] Chalcones, synthesized via a Claisen-Schmidt condensation, are particularly noteworthy. The presence of the 2'-hydroxy group in the acetophenone starting material is mechanistically significant; it can enhance the electrophilicity of the resulting α,β-unsaturated ketone system through intramolecular hydrogen bonding, which is a critical self-validating feature for ensuring high yields in subsequent cyclization reactions to form flavones.[1] Related chlorinated acetophenones are established intermediates in the synthesis of active pharmaceutical ingredients (APIs), including histone deacetylase (HDAC) inhibitors.[6]

Caption: Role as a precursor to bioactive heterocyclic compounds.

Exemplary Protocol: Synthesis of a 2'-Hydroxychalcone Derivative

This protocol details the Claisen-Schmidt condensation of this compound with a representative aromatic aldehyde (e.g., benzaldehyde) to yield a chalcone derivative. This procedure is foundational and demonstrates the compound's utility.

Objective: To synthesize 1-(3-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (3.0 eq)

-

Ethanol or Methanol

-

Deionized Water

-

Magnetic stirrer and hotplate

-

Round-bottom flask and condenser

Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.71 g, 10 mmol) in 30 mL of ethanol with gentle stirring.

-

Addition of Aldehyde: To this solution, add benzaldehyde (e.g., 1.17 g, 11 mmol). Stir the mixture for 5 minutes at room temperature to ensure homogeneity.

-

Base-Catalyzed Condensation: Prepare a solution of KOH (e.g., 1.68 g, 30 mmol) in 15 mL of deionized water. Add this aqueous base solution dropwise to the alcoholic mixture of reactants over 15-20 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A color change to deep yellow or orange is typically observed as the chalcone product forms. Allow the reaction to proceed for 2-4 hours or until TLC indicates the consumption of the starting acetophenone.

-

Isolation and Purification:

-

Once the reaction is complete, pour the mixture into a beaker containing 100 mL of crushed ice and water.

-

Acidify the solution slowly with dilute HCl until it reaches a pH of ~5-6. This step neutralizes the excess base and precipitates the product.

-

The precipitated solid (the chalcone) is collected by vacuum filtration.

-

Wash the solid with cold water to remove inorganic impurities.

-

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative. The purity can be confirmed by measuring its melting point and using spectroscopic methods (NMR, IR).

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Hazard Identification:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Signal Word: Warning

Precautionary Measures & Personal Protective Equipment (PPE):

-

Prevention: Avoid breathing dust.[7] Wash hands and any exposed skin thoroughly after handling.[7] Use only in a well-ventilated area.[7]

-

Personal Protective Equipment: Wear protective gloves, protective clothing, and OSHA-approved eye/face protection (safety glasses or goggles).[7] A NIOSH/MSHA-approved respirator is recommended if exposure limits may be exceeded.[7]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Skin: Wash off immediately with plenty of soap and water. Get medical advice if skin irritation occurs.[7]

-

Ingestion: If swallowed, call a POISON CENTER or doctor. Rinse mouth.[7]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]

-

Storage and Handling:

-

Storage Conditions: Store in a well-ventilated, dry place.[2][7] Keep the container tightly closed.[7] Recommended storage is at room temperature in an inert atmosphere.[4] The compound may be light-sensitive.[4]

-

Incompatibilities: Avoid contact with strong bases, acid anhydrides, and acid chlorides.[8]

Conclusion

This compound, CAS No. 3226-34-4, is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for synthetic chemists, particularly those in pharmaceutical research and development. Understanding its synthesis, applications, and handling requirements, as detailed in this guide, is crucial for leveraging its full potential in the creation of novel and complex molecular architectures.

References

-

This compound. Elex Biotech LLC. [Link]

-

The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. LookChem. [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Center for Biotechnology Information (NCBI) PMC. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - CAS:3226-34-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. 3226-34-4 Cas No. | 3'-Chloro-2'-hydroxyacetophenone | Apollo [store.apolloscientific.co.uk]

- 4. This compound | Elex Biotech LLC [elexbiotech.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Molecular formula and weight of 1-(3-Chloro-2-hydroxyphenyl)ethanone

An In-Depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)ethanone

Introduction

This compound, also known as 3-chloro-2-hydroxyacetophenone, is a substituted aromatic ketone of significant interest in synthetic organic chemistry. Its unique structural arrangement, featuring a hydroxyl group ortho to the acetyl group and a chlorine atom in the meta position, imparts specific reactivity that makes it a valuable precursor and intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, particularly for professionals in chemical research and drug development. The presence of three distinct functional groups—a ketone, a phenol, and an aryl chloride—offers multiple reaction sites for derivatization, positioning it as a versatile building block for constructing heterocyclic compounds and pharmaceutical scaffolds.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, storage, and application in synthetic protocols. The molecular structure combines an acetyl group, a hydroxyl group, and a chlorine atom on a benzene ring.

Molecular Structure

Caption: Molecular structure of this compound.

Data Summary

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| CAS Number | 3226-34-4 | [1][3] |

| Synonyms | 2'-Hydroxy-3-chloroacetophenone, 3-chloro-2-hydroxyacetophenone | [1] |

Synthesis and Purification

The primary synthetic route to hydroxyacetophenones is the Fries rearrangement, an organic reaction that converts a phenyl ester to a hydroxy aryl ketone using a Lewis acid catalyst. For this compound, the logical precursor would be 2-chlorophenyl acetate.

Proposed Synthesis: Fries Rearrangement

The causality behind this choice is the regioselective nature of the Fries rearrangement. The reaction involves the acyl group migrating from the phenolic ester to the aromatic ring, preferentially to the ortho and para positions. Heating the reaction mixture can favor the formation of the ortho isomer, which is the desired product in this case.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

This protocol is adapted from established procedures for similar isomers, such as the synthesis of 5-chloro-2-hydroxyacetophenone.[2]

-

Reaction Setup : In a round-bottomed flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride (1.1 to 1.5 molar equivalents).

-

Addition of Reactant : Slowly add 2-chlorophenyl acetate (1.0 molar equivalent) to the flask.

-

Heating : Heat the reaction mixture in an oil bath, maintaining a temperature between 140-160°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching : After completion, cool the reaction mixture to room temperature and then carefully quench it by pouring it onto crushed ice, followed by the addition of dilute hydrochloric acid. This step hydrolyzes the aluminum complexes formed during the reaction.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Washing & Drying : Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification : Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield the final product.

Analytical Characterization

A robust analytical characterization is essential to confirm the identity and purity of the synthesized compound. Standard spectroscopic methods provide a detailed fingerprint of the molecular structure.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (doublet, triplet, doublet), a singlet for the methyl protons of the acetyl group, and a broad singlet for the phenolic hydroxyl proton.[4] |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including those bonded to Cl, OH, and the acetyl group), and the methyl carbon. |

| IR Spectroscopy | A broad absorption band for the O-H stretch (phenolic), a sharp peak for the C=O stretch (ketone), and characteristic peaks for C-Cl and aromatic C-H bonds.[5] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (170.59) and a characteristic M+2 peak due to the chlorine isotope (³⁷Cl). |

Applications in Research and Drug Development

Substituted hydroxyphenyl ethanones are crucial intermediates in medicinal chemistry. The functional groups of this compound allow for its use as a scaffold in the synthesis of various biologically active molecules.

-

Precursor for Heterocyclic Synthesis : The ketone and adjacent hydroxyl group can participate in condensation reactions with hydrazines, hydroxylamines, or other bifunctional reagents to form heterocycles like pyrazoles and isoxazoles, which are common motifs in drug molecules.

-

Intermediate for API Synthesis : Similar chloro-hydroxyacetophenone isomers are key starting materials for complex Active Pharmaceutical Ingredients (APIs). For example, 1-(3-Amino-2-hydroxyphenyl)ethanone is a critical intermediate in the synthesis of ranlukast, a leukotriene receptor antagonist used for treating asthma.[6] The title compound could be a precursor to this amino derivative via nitration and subsequent reduction.

-

Scaffold for Biologically Active Compounds : The core structure is present in molecules investigated for a range of activities. Derivatives of 1-(5-chloro-2-hydroxyphenyl)ethanone have been synthesized and evaluated for their antioxidant properties.[7] Likewise, other related structures serve as precursors for synthesizing compounds with histone deacetylase (HDAC) inhibitory activity or are used to create chiral alcohols that are key intermediates for drugs like phenylephrine.[5][8]

Conclusion

This compound is a synthetically valuable compound with a well-defined physicochemical profile. Its preparation via the Fries rearrangement is a classic and effective method. The strategic placement of its functional groups makes it an important building block for the discovery and development of new pharmaceutical agents and other high-value chemical entities. This guide provides the foundational technical knowledge for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

-

PubChem. 1-(4-Chloro-2-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-(3-Chlorophenyl)ethanone. National Center for Biotechnology Information. Available from: [Link]

-

IndiaMART. 2-Chloro-1-(3-Hydroxyphenyl) Ethan-1-One at Best Prices. Available from: [Link]

-

Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1127-1130. Available from: [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Available from: [Link]

- Google Patents. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.

-

Boron Molecular. Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(3-Amino-2-hydroxyphenyl)ethanone in API Synthesis. Available from: [Link]

- Google Patents. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.

-

Gaily, M., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(11), 2947. Available from: [Link]

Sources

- 1. This compound - CAS:3226-34-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]

- 3. This compound | 3226-34-4 [sigmaaldrich.com]

- 4. 1-(3-CHLORO-2-HYDROXYPHENYL)ETHAN-1-ONE(3226-34-4) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 2'-Hydroxy-3'-chloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2'-Hydroxy-3'-chloroacetophenone, a substituted aromatic ketone of significant interest in organic synthesis and medicinal chemistry. This document delves into the experimental determination and theoretical understanding of its fundamental physicochemical characteristics, including molecular structure, thermal properties, and spectroscopic data. The methodologies detailed herein are presented with a focus on scientific integrity and reproducibility, offering field-proven insights for researchers and drug development professionals. All data is supported by authoritative references to ensure the highest degree of accuracy and trustworthiness.

Introduction: The Significance of 2'-Hydroxy-3'-chloroacetophenone

2'-Hydroxy-3'-chloroacetophenone, with the CAS Registry Number 3226-34-4, is a valuable building block in the synthesis of a wide array of more complex organic molecules.[1] Its unique trifunctional arrangement—a ketone, a hydroxyl group, and a chlorine atom on the aromatic ring—provides a versatile platform for a variety of chemical transformations. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in research and development, influencing reaction kinetics, purification strategies, formulation development, and material handling. This guide serves as a detailed repository of these properties, underpinned by rigorous scientific principles and experimental data.

Molecular and Physicochemical Properties

A thorough characterization of the molecular and physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. The following section outlines the key identifiers and properties of 2'-Hydroxy-3'-chloroacetophenone.

Chemical Identity

-

IUPAC Name: 1-(3-Chloro-2-hydroxyphenyl)ethanone

-

Synonyms: 3'-Chloro-2'-hydroxyacetophenone[1]

-

CAS Number: 3226-34-4[1]

-

Molecular Formula: C₈H₇ClO₂[1]

-

Molecular Weight: 170.59 g/mol [1]

Structural Representation

The structural formula of 2'-Hydroxy-3'-chloroacetophenone is presented below, illustrating the ortho-hydroxyl and meta-chloro substitution pattern on the acetophenone core.

Caption: 2D structure of 2'-Hydroxy-3'-chloroacetophenone.

Summary of Physical Properties

The table below provides a summary of the key physical properties of 2'-Hydroxy-3'-chloroacetophenone, compiled from reliable chemical sources.

| Property | Value |

| Physical State | Yellow Solid |

| Melting Point | 80 °C |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

Thermal Analysis: Melting Point Determination

The melting point is a critical physical constant that provides a primary indication of a compound's purity. For crystalline solids, a sharp melting range is indicative of high purity, whereas a broad melting range often suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

The melting point of 2'-Hydroxy-3'-chloroacetophenone can be accurately determined using a standard capillary melting point apparatus. This technique is based on the visual observation of the phase transition from solid to liquid as the sample is heated at a controlled rate.

Methodology:

-

Sample Preparation: A small amount of the crystalline 2'-Hydroxy-3'-chloroacetophenone is finely ground into a powder. The powder is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Data Recording: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. This section details the key spectroscopic data for 2'-Hydroxy-3'-chloroacetophenone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule.

¹H NMR Spectrum of 1-(3-Chloro-2-hydroxyphenyl)ethan-1-one:

A representative ¹H NMR spectrum of the subject compound is available, providing key structural insights.[2]

Note: While a full, detailed interpretation of the spectrum requires the original data file, the availability of the spectrum itself is a crucial piece of characterization data.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful technique for determining the number and types of carbon atoms in a molecule.

Status of ¹³C NMR Data:

As of the date of this guide, a publicly available, experimentally determined ¹³C NMR spectrum specifically for 2'-Hydroxy-3'-chloroacetophenone (CAS 3226-34-4) has not been identified in the surveyed literature. For comprehensive structural verification, it is recommended that researchers acquire this data. For reference, the ¹³C NMR spectra of other substituted acetophenones are widely available and can provide an indication of the expected chemical shift regions for the carbon atoms in the target molecule.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Status of Mass Spectrometry Data:

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation.

General Solubility Characteristics:

Based on the polar nature of the hydroxyl and carbonyl groups, 2'-Hydroxy-3'-chloroacetophenone is expected to be soluble in polar organic solvents.

Recommended Solvents for Solubility Testing:

-

Methanol

-

Ethanol

-

Acetone

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane

-

Ethyl Acetate

Experimental Protocol: Qualitative Solubility Determination

A straightforward approach to determining the qualitative solubility of 2'-Hydroxy-3'-chloroacetophenone is as follows:

-

Sample Preparation: Weigh a small, known amount of the compound (e.g., 10 mg).

-

Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to the sample.

-

Observation: Agitate the mixture (e.g., by vortexing) and observe if the solid dissolves completely.

-

Classification:

-

Soluble: The solid dissolves completely.

-

Slightly Soluble: A portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

This process can be performed with a range of polar and non-polar solvents to establish a comprehensive solubility profile.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 2'-Hydroxy-3'-chloroacetophenone. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

Conclusion

This technical guide has provided a detailed overview of the core physical properties of 2'-Hydroxy-3'-chloroacetophenone. The data presented, including its molecular and physicochemical characteristics, thermal behavior, and spectroscopic information, serves as a foundational resource for scientists and researchers. While key data points such as the melting point and ¹H NMR spectrum are available, this guide also highlights the current gaps in publicly accessible data, specifically the ¹³C NMR and mass spectra. The experimental protocols outlined provide a framework for the in-house determination of these critical parameters, ensuring the safe and effective application of this versatile chemical intermediate in the advancement of chemical synthesis and drug discovery.

References

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76735, 2'-Hydroxy-3'-chloroacetophenone. Retrieved from [Link]

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 1-(3-Chloro-2-hydroxyphenyl)ethanone

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-(3-Chloro-2-hydroxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for the unambiguous identification and characterization of this and related compounds in various research and development settings.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic ketone. Its structure is characterized by an acetophenone core with a hydroxyl group at the 2-position and a chlorine atom at the 3-position of the phenyl ring. These substituents, along with the carbonyl group, create a unique electronic environment that is reflected in its spectroscopic signatures. The intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen is a particularly noteworthy feature that significantly influences the spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and chloro groups and the electron-donating effect of the hydroxyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet | 1H | Ar-OH |

| ~7.8 - 7.9 | Doublet of Doublets | 1H | Ar-H (H-6) |

| ~7.4 - 7.5 | Doublet of Doublets | 1H | Ar-H (H-4) |

| ~6.9 - 7.0 | Triplet | 1H | Ar-H (H-5) |

| ~2.6 | Singlet | 3H | -C(=O)CH₃ |

Interpretation and Causality:

-

Hydroxyl Proton (Ar-OH): The significant downfield shift to the ~12.0-13.0 ppm region is a classic indicator of a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen.[1][2] This deshielding effect is a key diagnostic feature for 2'-hydroxyacetophenones.

-

Aromatic Protons (Ar-H): The aromatic region will display an AMX spin system. The proton at the H-6 position is expected to be the most downfield due to the anisotropic effect of the carbonyl group. The chlorine atom will influence the chemical shifts of the adjacent protons (H-4).

-

Methyl Protons (-C(=O)CH₃): The singlet at ~2.6 ppm is characteristic of the methyl protons of an acetophenone moiety.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~204 | C =O |

| ~160 | C -OH |

| ~138 | C -Cl |

| ~135 | Ar-C (C-6) |

| ~125 | Ar-C (C-1) |

| ~120 | Ar-C (C-4) |

| ~118 | Ar-C (C-5) |

| ~26 | -C(=O)C H₃ |

Interpretation and Causality:

-

Carbonyl Carbon (C=O): The carbonyl carbon signal is typically found in the highly deshielded region of the spectrum, around 200 ppm.[4]

-

Aromatic Carbons (Ar-C): The carbon attached to the hydroxyl group (C-2) is expected to be significantly downfield due to the oxygen's electronegativity. The carbon bearing the chlorine (C-3) will also be downfield. The remaining aromatic carbon signals can be assigned based on established substituent effects in substituted benzenes.

-

Methyl Carbon (-C(=O)CH₃): The methyl carbon appears in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2500 | Broad | O-H stretch (intramolecularly hydrogen-bonded) |

| ~1640 | Strong | C=O stretch (conjugated and hydrogen-bonded) |

| ~1580, ~1480 | Medium-Strong | C=C aromatic ring stretch |

| ~1250 | Strong | C-O stretch (phenol) |

| ~750 | Strong | C-Cl stretch |

Interpretation and Causality:

-

O-H Stretch: The broadness and low frequency of the O-H stretching band are indicative of strong hydrogen bonding.

-

C=O Stretch: The carbonyl stretching frequency is lower than that of a typical aromatic ketone (~1685 cm⁻¹) due to conjugation with the aromatic ring and the intramolecular hydrogen bond, which weakens the C=O double bond.

-

Aromatic C=C Stretch: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-Cl Stretch: The presence of a carbon-chlorine bond is indicated by a strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) would likely lead to several characteristic fragmentation pathways.

Predicted Mass Spectrometry Fragmentation:

-

Molecular Ion (M⁺˙): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (C₈H₇ClO₂), which is approximately 170.01 g/mol for the ³⁵Cl isotope and 172.01 g/mol for the ³⁷Cl isotope, with an intensity ratio of roughly 3:1.

-

Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group.[5] This would result in the loss of a methyl radical (•CH₃) to form a stable acylium ion.

-

[M - CH₃]⁺: m/z ~155 (³⁵Cl) and ~157 (³⁷Cl)

-

-

Loss of CO: The acylium ion can further lose a molecule of carbon monoxide (CO).

-

[M - CH₃ - CO]⁺: m/z ~127 (³⁵Cl) and ~129 (³⁷Cl)

-

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate apodization and Fourier transformation.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

IR Spectroscopy

-

Sample Preparation (ATR):

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition:

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

The resulting mass spectrum will be a plot of relative ion abundance versus m/z.

-

Summary and Conclusion

The spectroscopic data for this compound provides a detailed fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the substitution pattern on the aromatic ring. The IR spectrum identifies the key functional groups and confirms the presence of strong intramolecular hydrogen bonding. Mass spectrometry establishes the molecular weight and provides insight into the molecule's stability and fragmentation patterns. Together, these techniques offer a powerful and complementary approach for the unambiguous characterization of this compound.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

- Scott, K. N. (1972). CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Journal of Magnetic Resonance (1969), 6(1), 55-63.

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

- Fukaya, K., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4689-4697.

- Rojas-Lima, S., et al. (2019).

- Gao, J., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(7), 1044-1052.

- Zhang, G., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.

- Fukaya, K., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC.

- Braude, E. A., & Sondheimer, F. (1955). Studies in light absorption. Part XI. Substituted benzaldehydes, acetophenones and related compounds. The effects of steric conformation on the electronic spectra of conjugated systems. Journal of the Chemical Society (Resumed), 3754-3762.

- Sparkman, O. D. (n.d.).

-

University of California, Davis. (n.d.). Mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2'-Hydroxyacetophenone. PubChem. Retrieved from [Link]

- LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts.

-

SpectraBase. (n.d.). ethanone, 2-chloro-1-(5-chloro-2-hydroxyphenyl)-. Retrieved from [Link]

- Strat, G., et al. (1994). Shifts of Absorption, Fluorescence and NMR Spectra of Some 2-Hydroxyacetophenone Derivatives in Binary and Ternary Solutions. Spectroscopy Letters, 27(2), 177-187.

- The Royal Society of Chemistry. (2022). Synthesis of α-Keto Aldehydes via Selective Cu(I)

- Strat, G., et al. (1994). Shifts of Absorption, Fluorescence and NMR Spectra of Some 2-Hydroxyacetophenone Derivatives in Binary and Ternary Solutions. Taylor & Francis Online.

- Hsieh, Y.-T., et al. (2022). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. MDPI.

- Sparkman, O. D. (2019).

-

NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- FooDB. (2010). Showing Compound 2'-Hydroxyacetophenone (FDB010500).

- Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.

-

NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- Balaji, S., et al. (2019). 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.

-

NIST. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Melting and boiling point of 1-(3-Chloro-2-hydroxyphenyl)ethanone

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Chloro-2-hydroxyphenyl)ethanone

Introduction

This compound is a substituted aromatic ketone that serves as a valuable intermediate in various fields of chemical synthesis, particularly in the development of novel pharmaceutical agents and fine chemicals. Its unique arrangement of functional groups—a hydroxyl group, a chlorine atom, and an acetyl group on a benzene ring—provides multiple reaction sites for building more complex molecular architectures. Understanding the fundamental physicochemical properties of this compound, such as its melting and boiling points, is paramount for its synthesis, purification, handling, and application in further synthetic steps.

This guide provides a comprehensive technical overview of the melting and boiling points of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only the physical data but also the scientific context, experimental methodologies, and theoretical considerations that underpin these properties. We will delve into the synthesis of the compound, detailed protocols for property determination, and the analytical techniques required to ensure sample purity and identity, thereby providing a holistic and self-validating framework for its use in a research and development setting.

Physicochemical and Spectroscopic Data

A precise understanding of a compound's identity is the foundation upon which all further experimental work is built. The following table summarizes the key identifiers and physical properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 3'-Chloro-2'-hydroxyacetophenone | [1] |

| CAS Number | 3226-34-4 | [1] |

| Molecular Formula | C₈H₇ClO₂ | [2][3] |

| Molecular Weight | 170.59 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 80 °C | [1] |

| Boiling Point | Not experimentally determined; Estimated at 325.8 °C at 760 mmHg | [4] |

Spectroscopic Identity

Confirming the molecular structure is a critical step. Spectroscopic data provides a fingerprint of the compound.

-

¹H NMR Spectrum: The proton nuclear magnetic resonance spectrum is essential for confirming the arrangement of hydrogen atoms in the molecule. For this compound, the spectrum provides distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons of the acetyl group.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. For the related isomer, 2-chloro-1-(3-hydroxyphenyl)ethanone, characteristic peaks are observed for the hydroxyl group (O-H, broad), C-H stretching, aromatic C=C stretching, and a strong carbonyl (C=O) stretch.[6][7] Similar characteristic absorptions would be expected for the title compound.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The electron ionization mass spectrum for the isomer 1-(5-chloro-2-hydroxyphenyl)ethanone is available and can serve as a reference for the expected fragmentation of a chloro-hydroxyacetophenone.[3][8]

Synthesis and Purification: The Fries Rearrangement

Hydroxyaryl ketones like this compound are commonly synthesized via the Fries rearrangement. This reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[9][10][11] The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions such as temperature and solvent.[10] High temperatures generally favor the formation of the ortho isomer, which is often stabilized by intramolecular hydrogen bonding.[9]

The synthesis of this compound would begin with the corresponding precursor, 2-chlorophenyl acetate.

Generalized Synthetic Protocol

-

Esterification: React 2-chlorophenol with acetyl chloride or acetic anhydride to form 2-chlorophenyl acetate.

-

Fries Rearrangement: Add the 2-chlorophenyl acetate to a reaction vessel containing a Lewis acid catalyst (e.g., anhydrous aluminum chloride).

-

Heating: Heat the reaction mixture. The temperature is a critical parameter to control the regioselectivity and is often elevated (e.g., 120-160 °C) to favor the ortho-product.[9][12]

-

Quenching: After the reaction is complete (monitored by TLC), cool the mixture and carefully quench it by adding it to a mixture of ice and hydrochloric acid.[9]

-

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate.[2]

-

Washing & Drying: Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).[2][9]

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield the pure this compound.[2][7]

Caption: Generalized workflow for the synthesis of this compound.

Experimental Determination of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state.[13] For a pure compound, this transition occurs over a narrow temperature range (typically 0.5-1.0 °C). The presence of impurities depresses the melting point and broadens the range, making it a crucial indicator of purity.[14]

Protocol for Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus.

-

Sample Preparation:

-

Capillary Tube Loading:

-

Tamp the open end of a capillary tube into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.

-

The packed sample height should be between 2.5-3.5 mm.[15]

-

-

Measurement:

-

Rapid Scan (Optional but Recommended): Place the loaded capillary in the apparatus and heat rapidly to get an approximate melting point. This saves time in the subsequent accurate determinations.

-

Accurate Determination: Allow the apparatus to cool to at least 5 °C below the approximate melting point.[15]

-

Insert a new capillary with the sample.

-

Set the heating rate to a slow value, typically 1-2 °C per minute.[15]

-

Record T₁: Note the temperature at which the first drop of liquid appears or when the substance begins to collapse.[15][16]

-

Record T₂: Note the temperature at which the last solid particle melts (the "clear point").[15][16]

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Repeat the accurate determination at least once to ensure consistency.

-

Calibrate the apparatus periodically using certified reference standards.[15]

-

Sources

- 1. This compound | Syrrx [syrrx.com]

- 2. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]

- 3. Ethanone, 1-(5-chloro-2-hydroxyphenyl)- [webbook.nist.gov]

- 4. 2-chloro-1-(3-hydroxyphenyl)ethanone | CAS#:62932-90-5 | Chemsrc [chemsrc.com]

- 5. 1-(3-CHLORO-2-HYDROXYPHENYL)ETHAN-1-ONE(3226-34-4) 1H NMR [m.chemicalbook.com]

- 6. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ethanone, 1-(5-chloro-2-hydroxyphenyl)- [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents [patents.google.com]

- 13. pennwest.edu [pennwest.edu]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. thinksrs.com [thinksrs.com]

- 16. byjus.com [byjus.com]

A Comprehensive Technical Guide to the Solubility of 1-(3-Chloro-2-hydroxyphenyl)ethanone

This guide provides an in-depth exploration of the solubility characteristics of 1-(3-Chloro-2-hydroxyphenyl)ethanone, a compound of interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and discusses the implications of its solubility profile.

Introduction: The Significance of Solubility in Scientific Research

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that governs its behavior in various systems. For this compound, understanding its solubility is paramount for a range of applications, from designing efficient synthetic routes and purification strategies to formulating effective drug delivery systems. Poor solubility can lead to challenges in bioavailability, hindering the therapeutic efficacy of a potential drug candidate. Conversely, a well-characterized solubility profile enables the rational selection of solvents for crystallization, chromatography, and formulation, ultimately accelerating the development process.[1]

This guide will delve into the factors influencing the solubility of this compound, leveraging the principles of molecular structure and intermolecular forces. We will explore its expected behavior in a variety of solvents, from polar to non-polar, and provide a robust experimental framework for quantifying its solubility.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] This concept is rooted in the nature of intermolecular forces between the solute and solvent molecules. The solubility of this compound is dictated by its molecular structure, which features a combination of polar and non-polar characteristics.

The key structural features influencing its solubility are:

-

Aromatic Ring: The phenyl ring is inherently non-polar and contributes to solubility in non-polar organic solvents.

-

Hydroxyl Group (-OH): This group is polar and capable of forming hydrogen bonds, which can enhance solubility in polar protic solvents like water and alcohols.[3]

-

Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, further contributing to solubility in polar solvents.

-

Chlorine Atom (-Cl): The chloro substituent adds to the molecular weight and introduces a degree of polarity, influencing the overall solubility profile.

The interplay of these functional groups determines the molecule's overall polarity and its ability to interact with different solvents. We can anticipate that this compound will exhibit moderate solubility in a range of solvents, with its affinity being highest for polar aprotic and moderately polar protic solvents.

Logical Relationship of Molecular Structure to Solubility

Caption: Interplay of functional groups in this compound and their influence on its predicted solubility in different solvent classes.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable and widely used technique.[2]

Materials and Equipment

-

This compound (solid, purity >98%)[4]

-

A selection of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Scintillation vials or small glass flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Gravimetric Method: For less volatile solvents, the solvent from the filtered sample can be evaporated under a gentle stream of nitrogen or in a vacuum oven, and the mass of the remaining solid solute can be determined.

-

Chromatographic/Spectroscopic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent.

-

Analyze the diluted sample and determine the concentration of the solute using the calibration curve.

-

-

-

Data Analysis:

-

Calculate the solubility in terms of grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

Repeat the experiment at different temperatures to study the temperature dependence of solubility.

-

Experimental Workflow for Solubility Determination

Caption: A streamlined workflow for the experimental determination of solubility using the equilibrium shake-flask method.

Expected Solubility Profile and Data Interpretation

Based on the structural analysis, a hypothetical solubility profile for this compound at 25 °C is presented in the table below. It is important to note that these are expected trends and actual experimental data may vary. Commercial sources indicate solubility in dichloromethane, ethyl acetate, and methanol.[5]

| Solvent | Solvent Polarity Index (Snyder) | Predicted Solubility ( g/100 mL) | Rationale |

| Hexane | 0.1 | Very Low | Non-polar solvent, poor interaction with polar functional groups. |

| Toluene | 2.4 | Low | Aromatic nature may offer some interaction, but overall polarity is low. |

| Dichloromethane | 3.1 | Moderate to High | A good solvent for many organic compounds, can interact with the chlorinated phenyl ring. |

| Ethyl Acetate | 4.4 | High | A polar aprotic solvent that can act as a hydrogen bond acceptor for the hydroxyl group. |

| Acetone | 5.1 | High | A polar aprotic solvent, similar to ethyl acetate, with strong dipole-dipole interactions. |

| Ethanol | 4.3 | High | A polar protic solvent capable of hydrogen bonding with both the hydroxyl and ketone groups. |

| Methanol | 5.1 | High | Similar to ethanol but more polar, expected to be an excellent solvent. |

| Water | 10.2 | Low to Moderate | Highly polar, but the non-polar aromatic ring and chloro group may limit solubility. |

Interpretation of Results:

-

High Solubility in Polar Aprotic and Protic Solvents: The high solubility in solvents like methanol, ethanol, acetone, and ethyl acetate would be attributed to the strong dipole-dipole interactions and hydrogen bonding between the solute and the solvent molecules.[6][7]

-

Limited Solubility in Non-Polar Solvents: The low solubility in hexane and toluene would confirm the predominantly polar nature of this compound.

-

Effect of Temperature: The solubility of solids in liquids generally increases with temperature.[8] Therefore, conducting solubility studies at various temperatures can provide valuable thermodynamic data, such as the enthalpy of dissolution.

Practical Applications and Implications

A thorough understanding of the solubility of this compound is crucial for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, extraction, and purification (e.g., crystallization). The choice of an optimal crystallization solvent is dependent on the compound having high solubility at elevated temperatures and low solubility at lower temperatures.

-

Pharmaceutical Formulation: For drug development, the aqueous solubility is a key determinant of bioavailability. If the aqueous solubility is low, formulation strategies such as co-solvency, salt formation, or the use of cyclodextrins may be necessary to enhance dissolution and absorption.

-

Analytical Method Development: Choosing the right solvent is essential for preparing samples for analysis by techniques like HPLC, ensuring the analyte is fully dissolved and stable in the mobile phase.

Conclusion

References

- Baka, E., et al. (2008). Physicochemical and solid state characterization of drugs. In Pharmaceutical Profiling in Drug Discovery for Lead Selection (pp. 231-279). AAPS Press.

- Chen, C. W., & Ho, C. W. (1995). Antioxidant properties of polyphenols extracted from green and black tea. Journal of Food Lipids, 2(1), 35–46.

- Dao, L., & Friedman, M. (1992). Chlorogenic acid content of fresh and processed potatoes determined by ultraviolet spectrophotometry. Journal of Agricultural and Food Chemistry, 40(11), 2152–2156.

- Djordjevic, S., et al. (2021). Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. Molecules, 26(6), 1649.

- Erian, A. W., et al. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865.

- Gala, S., & Gothoskar, P. (2014). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Journal of Food Science and Technology, 51(10), 2586–2592.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- International Journal of Pharmacology. (n.d.). Solubility of phenolic compounds: Significance and symbolism. Wisdom Lib.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Martins, F., et al. (2013). Studies on the solubility of phenolic compounds. In Phenolic Compounds-Biological Activity (pp. 1-24). IntechOpen.

- Mota, F. L., et al. (2008). Solubility of gallic acid in water, ethanol, and acetone from (293.15 to 333.15) K.

- Ott-Dombrowski, J., et al. (2019). Development of a continuous manufacturing process for a chlorinated acetophenone. Organic Process Research & Development, 23(10), 2183-2192.

- Park, K., et al. (2019). Solubility Determination and Thermodynamic Modeling for the System NaCl–NH4Cl–Diethanolamine–H2O.

- ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds.

- Sigma-Aldrich. (n.d.). This compound.

- ChemicalBook. (n.d.). 1-(3-CHLORO-2-HYDROXYPHENYL)ETHAN-1-ONE.

- Zhao, H., et al. (2006). Extraction of phenolic compounds from barley and their antioxidant activities. Food Chemistry, 98(1), 139-144.

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 3226-34-4 [sigmaaldrich.com]

- 5. 1-(3-CHLORO-2-HYDROXYPHENYL)ETHAN-1-ONE | 3226-34-4 [amp.chemicalbook.com]

- 6. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]

- 8. pubs.acs.org [pubs.acs.org]

Safety, handling, and hazard information for 1-(3-Chloro-2-hydroxyphenyl)ethanone

An In-depth Technical Guide to the Safe Handling of 1-(3-Chloro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Safety Profile of a Niche Reagent

This compound is a halogenated phenolic ketone, a class of compounds recognized for its utility as intermediates in organic synthesis, particularly in the development of pharmaceutical agents. The presence of a chlorinated aromatic ring and a hydroxyl group imparts a specific reactivity and, consequently, a distinct hazard profile that necessitates a nuanced approach to its handling and management in a laboratory setting. This guide provides a comprehensive overview of the safety, handling, and hazard information for this compound, synthesized from the available data on the compound and its close structural analogs. Due to a lack of exhaustive toxicological studies on this specific molecule, this paper incorporates data from structurally related compounds to provide a robust framework for risk assessment and mitigation. The protocols and recommendations herein are designed to empower researchers to work safely and effectively with this compound, ensuring both personal safety and the integrity of their experimental work.

Section 1: Hazard Identification and Classification

The primary hazards associated with this compound and its analogs are related to its irritant properties. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.

1.1 GHS Classification and Pictograms

The hazard profile is visually communicated through the use of the GHS pictograms, specifically the "Exclamation Mark" pictogram, which denotes skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, and respiratory tract irritation.

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | |